molecular formula C32H23N B14285542 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine CAS No. 126714-03-2

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine

Cat. No.: B14285542
CAS No.: 126714-03-2
M. Wt: 421.5 g/mol
InChI Key: XZYJKEJBVRVNIW-UHFFFAOYSA-N
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Description

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine is a complex organic compound that features a naphthalene core substituted with an indenylidene group and diphenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine stands out due to its unique combination of an indenylidene group and diphenylamine, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

126714-03-2

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

5-(inden-1-ylidenemethyl)-N,N-diphenylnaphthalen-1-amine

InChI

InChI=1S/C32H23N/c1-3-13-27(14-4-1)33(28-15-5-2-6-16-28)32-20-10-18-30-25(12-9-19-31(30)32)23-26-22-21-24-11-7-8-17-29(24)26/h1-23H

InChI Key

XZYJKEJBVRVNIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C(C=CC=C43)C=C5C=CC6=CC=CC=C65

Origin of Product

United States

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